Product packaging for Bis(trimethylsilyl)itaconate(Cat. No.:CAS No. 55494-04-7)

Bis(trimethylsilyl)itaconate

Cat. No.: B1583585
CAS No.: 55494-04-7
M. Wt: 274.46 g/mol
InChI Key: IYEWOPPVIQNFQO-UHFFFAOYSA-N
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Description

Contextualization within the Broader Itaconate Chemistry Landscape

Itaconic acid (IA), an unsaturated dicarboxylic acid, is recognized as a key bio-based platform molecule. researchgate.netmdpi.com It is produced on an industrial scale through the fermentation of carbohydrates by fungi, most notably Aspergillus terreus. mdpi.commdpi.comnih.gov This sustainable origin makes it a competitive alternative to petroleum-derived chemicals for the synthesis of polymers and other high-value compounds. researchgate.netnih.gov The chemical versatility of itaconic acid stems from its structure, which features two carboxylic acid groups and a reactive exo-double bond, making it a suitable substrate for a variety of chemical transformations. mdpi.comrsc.org

The chemistry of itaconic acid also includes its naturally occurring isomers, mesaconic acid and citraconic acid. nih.govfrontiersin.org Research into itaconate and its isomers has expanded significantly since their roles in immunology and metabolism were identified, in addition to their established use in the chemical industry. nih.govnih.govplos.orgnih.gov In polymer chemistry, itaconic acid is a precursor for unsaturated polyesters and can be used in radical polymerization to create homo- and co-polymers. mdpi.commdpi.comd-nb.info However, direct polymerization of itaconic acid can be challenging; the presence of free carboxylic acid groups and the nature of the α,β-unsaturated double bond can lead to undesirable side reactions, such as aza-Michael additions in the presence of amines or sluggish polymerization kinetics. mdpi.commdpi.comd-nb.info These challenges necessitate the development of derivatives like Bis(trimethylsilyl)itaconate to unlock the full potential of the itaconate backbone in materials science.

Significance of Trimethylsilyl (B98337) Derivatization in Modern Organic Synthesis

Trimethylsilyl (TMS) groups are one of the most widely used protecting groups in organic synthesis, particularly for masking the reactivity of functional groups such as alcohols, phenols, and carboxylic acids. cmu.educhemicalbook.com The process of introducing a TMS group is known as silylation. Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) are powerful silylating agents that react under mild conditions to form trimethylsilyl ethers or esters. chemicalbook.com

The significance of this derivatization lies in its ability to prevent the acidic protons of functional groups from interfering with subsequent reaction steps, especially those involving highly reactive reagents like organometallics or strong bases. afinitica.comresearchgate.net A prime example is in anionic polymerization, where initiators such as alkyllithiums are potent bases that would be quenched by acidic protons, terminating the polymerization process. cmu.eduafinitica.com By converting carboxylic acids to their trimethylsilyl esters, the monomer is rendered stable to these basic conditions, allowing for controlled, living polymerization to proceed. afinitica.comresearchgate.net The resulting silyl-protected polymer can then be treated with a protic source, such as acid or alcohol, to readily and quantitatively remove the TMS groups, regenerating the original functional group in the final polymer. afinitica.comresearchgate.net

Furthermore, trimethylsilyl derivatization is a common technique in analytical chemistry to increase the volatility and thermal stability of polar compounds, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS). nih.govfrontiersin.orggoogle.comuni-regensburg.de

Rationale for Investigating this compound as a Research Target

The investigation of this compound is driven by the need to overcome the inherent limitations of itaconic acid in certain advanced polymerization reactions. The primary rationale is to enable the synthesis of well-defined poly(itaconic acid) and its copolymers with precise control over molecular architecture, which is difficult to achieve through direct polymerization of the unprotected monomer. d-nb.info

Key motivations for its use in research include:

Facilitating Living Anionic Polymerization : The free carboxylic acid groups of itaconic acid are incompatible with the carbanionic species that propagate in living anionic polymerization. cmu.eduafinitica.com By converting itaconic acid to this compound, the acidic protons are masked, allowing the monomer to undergo living polymerization. This technique provides access to polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity), and controlled end-groups. afinitica.comresearchgate.net

Synthesis of Advanced Polymer Architectures : Living polymerization methods enabled by silyl (B83357) protection allow for the synthesis of complex polymer structures, such as block copolymers. afinitica.com For instance, the living polymer chain of a silyl-protected itaconate can initiate the polymerization of another monomer, leading to the formation of novel block copolymers containing poly(itaconic acid) segments. afinitica.com

Preventing Side Reactions : The α,β-unsaturated system in itaconic acid is susceptible to side reactions, particularly during polycondensation with amines, which can lead to aza-Michael addition. mdpi.commdpi.com While silylation is primarily aimed at protecting the carboxyl groups, its use in specific controlled polymerization pathways circumvents the harsh conditions or reactive species that might promote such unwanted reactions.

The chemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Registry Number55494-04-7 nist.gov
Chemical FormulaC₁₁H₂₂O₄Si₂ nist.gov
Molecular Weight274.46 g/mol nist.govfluorochem.co.uk
AppearanceLiquid fluorochem.co.uk
Relative Density0.96 fluorochem.co.uk
IUPAC Namebis(trimethylsilyl) 2-methylenesuccinate nist.gov

Overview of Current Research Trajectories and Identified Knowledge Gaps for this compound

Current research involving silyl-protected monomers is heavily focused on their application in controlled polymerization techniques to create polymers with novel functionalities and well-defined structures. cmu.eduresearchgate.net The trajectory for this compound aligns with this broader trend, positioning it as a key monomer for synthesizing advanced, bio-based materials. Research efforts are directed towards its use in living anionic polymerization and potentially other controlled polymerization methods to produce functional poly(itaconic acid) and its derivatives. afinitica.comresearchgate.net The ability to create block copolymers containing soft poly(itaconic acid) segments is a particularly attractive avenue for developing new thermoplastic elastomers or amphiphilic materials.

Despite its potential, several knowledge gaps remain in the scientific literature regarding this compound:

Detailed Polymerization Kinetics : While the principle of using silyl protection for anionic polymerization is established, specific kinetic data for the homopolymerization of this compound are not widely reported. cmu.eduafinitica.com Understanding its reactivity ratios in copolymerizations with other monomers is also crucial for designing materials with specific compositions and properties.

Reactivity in Various CRP Methods : The polymerization of itaconate derivatives by free-radical methods is often sluggish. d-nb.info While anionic polymerization is a clear application, the behavior of this compound in controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is an area that warrants further investigation. These methods are often more tolerant of functional groups and may offer alternative routes to well-defined polymers.

Comprehensive Property Analysis of Resulting Polymers : There is a need for more extensive characterization of the polymers produced from this compound. After the removal of the protecting silyl groups, detailed studies on the thermal, mechanical, and solution properties of the resulting poly(itaconic acid) are required to establish structure-property relationships and guide future material design.

Stereochemistry of Polymerization : The influence of polymerization conditions (solvent, temperature, counter-ion) on the tacticity of the resulting poly(itaconic acid) from the silylated monomer is largely unexplored. Controlling the stereochemistry of the polymer backbone could have a significant impact on the material's properties. cmu.edu

Addressing these knowledge gaps through focused research will be essential for fully realizing the potential of this compound as a versatile building block for the next generation of sustainable and functional polymers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O4Si2 B1583585 Bis(trimethylsilyl)itaconate CAS No. 55494-04-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(trimethylsilyl) 2-methylidenebutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O4Si2/c1-9(11(13)15-17(5,6)7)8-10(12)14-16(2,3)4/h1,8H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEWOPPVIQNFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)CC(=C)C(=O)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334697
Record name Itaconic acid (tms)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55494-04-7
Record name Itaconic acid (tms)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(trimethylsilyl) itaconate
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Synthetic Methodologies for Bis Trimethylsilyl Itaconate and Analogous Silylated Itaconates

Direct Silylation Approaches for Itaconic Acid Derivatives

The most straightforward method for the preparation of bis(trimethylsilyl)itaconate involves the direct reaction of itaconic acid or its derivatives with a suitable silylating agent. This approach focuses on the direct conversion of the carboxylic acid functionalities into their corresponding trimethylsilyl (B98337) esters.

Utilization of Silylating Agents: Bis(trimethylsilyl)acetamide (BSA) and Trimethylsilyl Halides

Bis(trimethylsilyl)acetamide (BSA) is a powerful and commonly used silylating agent for the protection of various functional groups, including carboxylic acids. The reaction of BSA with a carboxylic acid proceeds under mild and neutral conditions, affording the trimethylsilyl ester and acetamide (B32628) as the primary byproduct. The volatile nature of both BSA and its byproducts simplifies the purification of the desired silylated product. While specific studies detailing the silylation of itaconic acid with BSA are not extensively documented in readily available literature, the general reactivity of BSA with dicarboxylic acids suggests its applicability. The reaction typically involves treating the carboxylic acid with an excess of BSA, often with gentle heating to ensure complete conversion.

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Stoichiometry

The efficiency of the direct silylation of itaconic acid derivatives is highly dependent on the optimization of key reaction parameters.

Solvent Effects: The choice of solvent can play a crucial role in the silylation reaction. While some silylating agents like BSA can act as both reagent and solvent, the use of an appropriate co-solvent can enhance solubility and reaction rates. For reactions involving trimethylsilyl halides, aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or dichloromethane (B109758) are commonly used to prevent hydrolysis of the silylating agent and the product. For less reactive substrates, more polar aprotic solvents like dimethylformamide (DMF) can be employed to increase the silylation potential of the reagent.

Temperature: The reaction temperature is another critical factor. While many silylation reactions with highly reactive agents can proceed at room temperature, heating is often necessary to drive the reaction to completion, especially with less reactive carboxylic acids or when using less potent silylating agents. However, for thermally sensitive compounds like itaconic acid, which can undergo isomerization or decarboxylation at elevated temperatures, careful temperature control is essential to avoid side reactions.

Stoichiometry: The stoichiometry of the reactants is a key consideration for achieving high yields. A molar excess of the silylating agent is generally used to ensure the complete conversion of both carboxylic acid groups in itaconic acid. Typically, at least a two-fold molar excess of the silylating reagent per carboxylic acid group is recommended. When using trimethylsilyl halides, a stoichiometric amount or a slight excess of a base relative to the generated HCl is necessary to facilitate the reaction and prevent the accumulation of acidic byproducts.

Indirect Synthetic Routes to this compound

While direct silylation is the most common approach, indirect routes can also be envisioned for the synthesis of this compound, particularly when specific functionalities need to be introduced or preserved.

Multi-Step Conversions from Precursors

One potential indirect route involves the initial conversion of itaconic acid to a more reactive intermediate, such as itaconic anhydride (B1165640) . Itaconic anhydride can be synthesized by the dehydration of itaconic acid, often through heating or by using a dehydrating agent. The resulting anhydride could then, in principle, be reacted with a silylating agent. However, the specific conditions for the silylation of itaconic anhydride to yield this compound are not well-documented and would require further investigation. Another multi-step approach could involve the esterification of itaconic acid with a suitable alcohol, followed by a transesterification reaction with a silylating agent.

Functional Group Interconversions on Silylated Scaffolds

Once a silylated itaconate scaffold is obtained, further functional group interconversions could be explored. For instance, the double bond in the itaconate backbone could potentially be subjected to various chemical transformations while the carboxylic acid groups remain protected as trimethylsilyl esters. This would allow for the synthesis of a variety of functionalized silylated molecules. However, specific examples of such transformations on a this compound scaffold are not readily found in the existing literature, suggesting this as an area for potential research.

Catalysis in the Synthesis of this compound

The use of catalysts can significantly enhance the rate and efficiency of silylation reactions, allowing for milder reaction conditions and potentially higher yields.

Various types of catalysts can be employed for the silylation of carboxylic acids. For reactions involving trimethylsilyl halides, the addition of a catalytic amount of a stronger silylating agent or a Lewis acid can accelerate the reaction. For instance, the reactivity of BSA can be increased by the addition of a catalytic amount of trimethylchlorosilane (TMCS) .

Acid-Catalyzed Silylation Reactions

Acid-catalyzed silylation offers a direct route to the formation of silyl (B83357) esters from carboxylic acids like itaconic acid. This method typically involves the reaction of the carboxylic acid with a silylating agent in the presence of a protic or Lewis acid catalyst.

Reaction Principle: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. This activation facilitates the nucleophilic attack by the oxygen atom of a silylating agent, such as a trialkylsilanol, or the reaction with a halosilane, leading to the formation of the silyl ester and a byproduct.

Common Silylating Agents and Catalysts:

Trimethylsilyl Chloride (TMSCl): While often used with a base, TMSCl can be employed under acidic conditions, although this is less common for preparative synthesis of silyl esters due to the generation of corrosive hydrogen chloride (HCl).

Hexamethyldisiloxane (HMDSO) with an acid catalyst: In the presence of a strong acid like sulfuric acid or a solid acid catalyst, HMDSO can serve as the trimethylsilyl source.

N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): These are powerful silylating agents that can react with carboxylic acids. While they are often used without an additional catalyst, their reactivity can be enhanced in the presence of a catalytic amount of an acid.

Illustrative Research Findings: While specific studies detailing the acid-catalyzed synthesis of this compound are not abundant in readily available literature, the general principles of acid-catalyzed esterification are well-established. For instance, the esterification of itaconic acid with various alcohols is effectively catalyzed by both homogeneous acids like sulfuric acid and heterogeneous solid acid catalysts. This suggests that similar catalytic systems could be adapted for silylation reactions.

A general representation of the acid-catalyzed silylation of itaconic acid is as follows:

Itaconic Acid + 2 (CH₃)₃Si-X --(Acid Catalyst)--> this compound + 2 HX

Where (CH₃)₃Si-X represents a trimethylsilylating agent.

Reactant 1Reactant 2CatalystTypical Conditions
Itaconic AcidHexamethyldisilazane (B44280) (HMDS)Sulfuric Acid (catalytic)Reflux in an inert solvent
Itaconic AcidTrimethylsilanol (B90980)p-Toluenesulfonic acidDean-Stark trap to remove water

Base-Catalyzed Silylation Reactions

Base-catalyzed or, more accurately, base-promoted silylation is a widely used and often milder method for the synthesis of silyl esters. This approach involves the deprotonation of the carboxylic acid by a base to form a carboxylate anion, which then acts as a nucleophile to attack the silicon atom of a silylating agent.

Reaction Principle: A non-nucleophilic organic base, such as a tertiary amine, deprotonates the carboxylic acid, increasing its nucleophilicity. The resulting carboxylate readily reacts with a silyl halide, most commonly trimethylsilyl chloride (TMSCl), to yield the silyl ester and the hydrochloride salt of the base.

Common Reagents:

Silylating Agent: Trimethylsilyl chloride (TMSCl) is the most common and cost-effective choice.

Base: Tertiary amines like triethylamine (B128534) (Et₃N) and pyridine (B92270) are frequently used as they also act as scavengers for the HCl produced during the reaction. Imidazole and its derivatives can also be employed.

Solvent: Aprotic solvents such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the reaction.

Detailed Research Findings: The silylation of carboxylic acids using TMSCl and a tertiary amine is a standard procedure. For dicarboxylic acids like itaconic acid, a stoichiometric amount of base and silylating agent per carboxylic acid group is required.

A representative procedure for the base-promoted synthesis of this compound is as follows:

Itaconic acid is dissolved or suspended in a dry, aprotic solvent (e.g., dichloromethane).

At least two equivalents of a tertiary amine (e.g., triethylamine) are added to the mixture.

The mixture is cooled in an ice bath, and at least two equivalents of trimethylsilyl chloride are added dropwise with stirring.

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

The resulting mixture contains the desired this compound and the triethylammonium (B8662869) chloride precipitate.

Reactant 1Reactant 2BaseSolventTypical Temperature
Itaconic AcidTrimethylsilyl ChlorideTriethylamineDichloromethane0 °C to Room Temp.
Itaconic AcidTrimethylsilyl ChloridePyridineTetrahydrofuran0 °C to Room Temp.

Another potent silylating agent that can be used under neutral or slightly basic conditions is hexamethyldisilazane (HMDS). The reaction of a carboxylic acid with HMDS produces the silyl ester and ammonia (B1221849) as the only byproduct, which can be easily removed from the reaction mixture. This reaction can sometimes be accelerated by the addition of a catalytic amount of TMSCl.

Isolation and Purification Strategies for Silylated Itaconate Compounds

The isolation and purification of this compound and related silylated compounds are crucial steps to obtain a product of high purity. The choice of method depends on the physical properties of the target compound and the nature of the impurities.

Initial Work-up: For base-promoted reactions using TMSCl and a tertiary amine, the first step in the work-up is the removal of the amine hydrochloride salt. This is typically achieved by filtration of the reaction mixture. The filtrate, containing the silyl ester, is then concentrated under reduced pressure to remove the solvent.

Purification Techniques:

Distillation: this compound is a liquid at room temperature and can be purified by vacuum distillation. This method is effective for separating the desired product from non-volatile impurities and any remaining starting materials or byproducts with significantly different boiling points. The boiling point of the compound is dependent on the applied pressure. Careful control of the vacuum and temperature is necessary to prevent decomposition, as silyl esters can be susceptible to hydrolysis and thermal degradation.

Chromatography:

Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used for the purification of small quantities of volatile silylated compounds. Silylation is a common derivatization technique used to increase the volatility and thermal stability of dicarboxylic acids for GC analysis.

Column Chromatography: Purification by column chromatography on silica (B1680970) gel can be challenging for silyl esters due to their sensitivity to hydrolysis on the acidic silica surface. If this method is employed, it is crucial to use deactivated silica gel (e.g., by treating with a small amount of a non-polar solvent containing a tertiary amine) and non-protic eluents. Reversed-phase chromatography using a C18 stationary phase with a suitable organic solvent system can be a viable alternative to avoid hydrolysis.

General Purification Protocol for Base-Promoted Synthesis:

Advanced Reaction Mechanisms and Chemical Transformations of Bis Trimethylsilyl Itaconate

Mechanistic Insights into Silyl (B83357) Ester Reactivity

The trimethylsilyl (B98337) (TMS) ester groups of bis(trimethylsilyl)itaconate are susceptible to nucleophilic attack at the silicon atom, a reactivity that is central to their utility as protecting groups and as intermediates in esterification and silylation reactions. The lability of the silicon-oxygen bond can be finely controlled, allowing for selective transformations under specific conditions.

The trimethylsilyl esters of this compound exhibit moderate hydrolytic stability. The rate of hydrolysis is significantly influenced by the pH of the medium, being accelerated under both acidic and basic conditions. unm.edubohrium.com

Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the silicon atom. A subsequent nucleophilic attack by water on the silicon center leads to the formation of a pentacoordinate intermediate, which then collapses to release the carboxylic acid and a trimethylsilanol (B90980) (TMSOH) molecule. The trimethylsilanol can then dimerize to form hexamethyldisiloxane.

In basic media, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, again proceeding through a pentacoordinate intermediate. The stability of silyl esters generally decreases with increasing steric bulk of the alkyl groups on the silicon atom. rsc.org Therefore, trimethylsilyl esters are among the most labile silyl esters.

Controlled desilylation can be achieved by carefully selecting the reaction conditions. Mild reagents such as potassium carbonate in methanol (B129727) can effectively cleave the silyl ether. gelest.com Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are also highly effective for the deprotection of silyl ethers due to the high strength of the silicon-fluorine bond. harvard.edu The rate of desilylation can be tuned by the choice of solvent and the presence of steric hindrance around the silyl ether. gelest.com

Table 1: Factors Influencing the Rate of Desilylation of Trimethylsilyl Esters

Factor Effect on Rate Mechanistic Rationale
pH Increased under acidic or basic conditions Acid catalysis activates the carbonyl group, while base catalysis involves direct nucleophilic attack on the silicon atom. unm.edubohrium.com
Steric Hindrance Decreased with bulkier substituents Hinders the approach of the nucleophile to the silicon center.
Solvent Polarity Generally increased in more polar solvents Stabilizes the charged intermediates and transition states.

| Fluoride Ion Concentration | Increased with higher concentration | Fluoride is a highly effective nucleophile for silicon due to the high Si-F bond energy. harvard.edu |

Trans-silylation, the transfer of a silyl group from one molecule to another, can occur with this compound in the presence of other silylating agents or nucleophiles. This process is typically catalyzed by acids or bases and proceeds through a similar pentacoordinate silicon intermediate as in hydrolysis.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.orglibretexts.org For this compound, this reaction would involve the replacement of the trimethylsilyl group with an alkyl or aryl group from an alcohol. This transformation can be catalyzed by either acids or bases. wikipedia.orglibretexts.orgmasterorganicchemistry.com

The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol on the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com Subsequent proton transfer and elimination of trimethylsilanol yield the new ester. masterorganicchemistry.com The base-catalyzed mechanism involves the attack of an alkoxide ion on the carbonyl carbon, also forming a tetrahedral intermediate, which then eliminates the trimethylsilanolate anion. masterorganicchemistry.com

Elucidating the Reactivity of the α,β-Unsaturated Methylenebutanedioate Moiety

The carbon-carbon double bond in the itaconate backbone is activated by the two adjacent electron-withdrawing silyl ester groups, making it susceptible to a variety of addition reactions.

The double bond of this compound is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. wikipedia.orgmasterorganicchemistry.com The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgyoutube.com The driving force for this reaction is the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position relative to the carbonyl groups. masterorganicchemistry.com

The general mechanism for the Michael addition to this compound involves the attack of a nucleophile (the Michael donor) on the β-carbon of the double bond. This leads to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. masterorganicchemistry.com

A diverse array of nucleophiles can participate in Michael additions with itaconate derivatives, including:

Carbon nucleophiles: Enolates, organocuprates (Gilman reagents), and malonates. wikipedia.orgchemistrysteps.comorganicchemistrytutor.com Organocuprates are particularly effective for the 1,4-addition to α,β-unsaturated systems. chemistrysteps.comorganicchemistrytutor.comucalgary.ca

Nitrogen nucleophiles: Amines (aza-Michael addition).

Oxygen nucleophiles: Alcohols (oxa-Michael addition).

Sulfur nucleophiles: Thiols.

The trimethylsilyl ester groups can influence the stereochemical outcome of the Michael addition by sterically directing the approach of the incoming nucleophile.

Table 2: Examples of Nucleophiles for Michael Addition to α,β-Unsaturated Esters

Nucleophile Type Example Resulting Bond
Carbon Diethyl malonate C-C
Carbon Lithium dimethylcuprate C-C
Nitrogen Piperidine C-N
Oxygen Sodium methoxide C-O

The alkene moiety of this compound can also participate in radical and pericyclic reactions. Radical additions to the double bond can be initiated by various radical initiators, leading to the formation of functionalized succinate (B1194679) derivatives.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The double bond in this compound can act as a dienophile in Diels-Alder reactions ([4+2] cycloadditions) or as a component in [2+2] cycloadditions. Photochemical [2+2] cycloadditions of α,β-unsaturated esters are a known method for the synthesis of cyclobutane (B1203170) rings. researchgate.netnih.gov These reactions are often initiated by UV light and can proceed with high stereoselectivity. nih.gov

Isomerization Phenomena in Itaconate Systems and Potential for Silylated Derivatives

Itaconate esters are known to undergo base-catalyzed isomerization to the thermodynamically more stable mesaconate (methylenesuccinate) esters, where the double bond is in conjugation with both carbonyl groups. researchgate.net This isomerization is believed to proceed through a deprotonation-reprotonation mechanism involving the formation of a resonance-stabilized carbanion.

It is plausible that this compound can also undergo a similar isomerization under basic conditions. The presence of the bulky trimethylsilyl groups might influence the rate and equilibrium position of this isomerization. Additionally, Lewis acids could potentially catalyze the isomerization through a different mechanistic pathway, possibly involving coordination to the carbonyl oxygens. researchgate.net

Rearrangements to Mesaconate and Citraconate Isomers

The rearrangement of itaconates to mesaconates and citraconates is a key transformation that alters the geometry and reactivity of the molecule.

Base-Catalyzed Rearrangement: In the presence of a base, a proton is abstracted from the carbon atom alpha to one of the silylester groups, forming an enolate intermediate. This intermediate is resonance-stabilized, with the negative charge delocalized over the carboxylate group. Reprotonation of this enolate can occur at the terminal methylene (B1212753) carbon, regenerating the itaconate, or at the carbon of the original double bond, leading to the formation of the more thermodynamically stable mesaconate (trans) or the sterically hindered citraconate (cis) isomers. The equilibrium generally favors the trans-isomer, mesaconate. The use of bulky trimethylsilyl groups may influence the steric course of the reprotonation step.

Acid-Catalyzed Rearrangement: Under acidic conditions, protonation can occur on the carbonyl oxygen, enhancing the acidity of the alpha-protons and facilitating enolization. Alternatively, protonation of the double bond can lead to a tertiary carbocation. A subsequent deprotonation step can then yield the rearranged and more stable conjugated isomers.

In biological systems, the conversion of itaconate to mesaconate has been observed in macrophages, suggesting an enzyme-mediated pathway. nih.gov However, the chemical synthesis of these isomers from itaconate typically relies on catalyzed reactions. researchgate.net Studies on related dicarboxylic acids, such as muconic acid, also highlight that isomerization is highly dependent on reaction conditions like pH. rsc.org

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and conformational preferences of molecules like this compound, especially where experimental data is scarce.

Quantum Chemical Calculations of Transition States

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the feasibility and pathways of chemical reactions. e3s-conferences.org For the isomerization of this compound, these calculations can map the potential energy surface connecting the itaconate, mesaconate, and citraconate forms.

The process involves:

Geometry Optimization: The three-dimensional structures of the reactant (this compound) and the products (bis(trimethylsilyl)mesaconate and bis(trimethylsilyl)citraconate) are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state (TS) structure for each isomerization pathway (e.g., itaconate to mesaconate). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule will have all real frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

By comparing the activation energies for different proposed mechanisms (e.g., acid- vs. base-catalyzed), the most likely reaction pathway can be identified. nih.gov Such calculations can also clarify the role of the trimethylsilyl groups in stabilizing or destabilizing intermediates and transition states.

ParameterApplication to this compound Isomerization
Methodology Density Functional Theory (DFT), often with functionals like M06-2X or B3LYP.
Basis Set Pople-style (e.g., 6-31G(d)) or Dunning-style (e.g., def2-TZVP) basis sets are commonly used. nih.gov
Goal Determine activation energies (ΔG‡) and reaction energies (ΔG) for the conversion to mesaconate and citraconate isomers.
Output Optimized 3D structures of isomers and transition states; predicted reaction rates and equilibrium constants.

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule due to the multiple single bonds that allow for rotation, particularly around the silyl ester groups and the C-C single bonds of the butanedioate backbone. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov

For a molecule like this compound, MD simulations can provide critical insights into:

Conformational Landscape: By simulating the molecule's movement over nanoseconds, a wide range of possible conformations can be explored. This helps identify the most stable, low-energy conformers that are likely to be present at equilibrium. nih.gov

Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences of the molecule.

Reactivity: The dominant conformations identified through MD simulations can be used as starting points for quantum chemical calculations of reaction mechanisms. A molecule's shape can significantly impact its reactivity by exposing or shielding reactive sites.

The simulation begins with an initial structure and calculates the forces on each atom. Newton's equations of motion are then used to predict the new positions of the atoms after a very short time step (on the order of femtoseconds). Repeating this process millions of times generates a trajectory that describes the molecule's dynamic behavior. nih.govmdpi.com

Simulation AspectRelevance to this compound
Force Field A set of parameters describing the potential energy of the system (e.g., CHARMM, AMBER). Specific parameters for the silyl ester groups may need to be developed.
Simulation Time Typically nanoseconds to microseconds, sufficient to observe conformational changes in small molecules.
Analysis Trajectories are analyzed to determine properties like root-mean-square deviation (RMSD), radial distribution functions, and to identify clusters of similar conformations.
Insight Gained Understanding of the molecule's preferred shapes, flexibility, and how its dynamic nature might influence its chemical properties.

Polymerization Science and Engineering Applications of Bis Trimethylsilyl Itaconate

Homopolymerization Behavior of Bis(trimethylsilyl)itaconate

Investigation of Polymerization Inhibitors and Kinetic Control

There is no specific information available regarding the investigation of polymerization inhibitors or methods for kinetic control for the homopolymerization of this compound.

Factors Influencing Polymerization Rate and Monomer Conversion

While general factors such as initiator concentration, temperature, and monomer concentration are known to influence polymerization rates askanacademic.commdpi.com, specific data detailing their quantitative effect on the homopolymerization of this compound, including monomer conversion rates, are not available.

Copolymerization Studies with Diverse Monomer Systems

Radical Copolymerization Kinetics and Mechanisms

There are no specific studies detailing the radical copolymerization of this compound with other monomers. Kinetic data, such as reactivity ratios, remain undetermined.

Controlled Radical Polymerization (CRP) of Silylated Itaconates (e.g., ATRP, RAFT)

While ATRP and RAFT have been successfully applied to other itaconate esters uni-freiburg.deresearchgate.net, specific protocols, conditions, and outcomes for the controlled radical polymerization of this compound are not documented.

Living Polymerization Strategies for Defined Architectures

Strategies for achieving living polymerization of this compound to create polymers with defined architectures have not been reported in the available literature. Organocatalyzed living radical polymerization has been studied for itaconates, but this work did not include silylated variants. nih.govelsevierpure.com

Role as a Protected Monomer for Tailored Polymer Synthesis

This compound serves as a protected form of itaconic acid, a bio-based platform chemical. The use of the trimethylsilyl (B98337) (TMS) protecting groups on the carboxylic acid functionalities allows for greater control over the polymerization process and enables subsequent chemical modifications that would otherwise be difficult to achieve with the unprotected, acidic monomer. This strategy is pivotal in designing polymers with precisely controlled architectures and functionalities.

The polymerization of itaconic acid itself can be challenging. Its acidic protons can interfere with certain polymerization techniques, particularly controlled radical polymerization methods, and can also lead to undesirable side reactions. The polymerization rate of itaconic acid is highly dependent on pH; it remains constant in a pH range of 2.8 to 3.8 but decreases as one of the carboxylic acid groups becomes deprotonated. In alkaline solutions, where the dianion is formed, the polymerization rate approaches zero d-nb.infouni-freiburg.de.

By converting the carboxylic acid groups to trimethylsilyl esters, this compound becomes a more versatile monomer for various polymerization techniques. The bulky and non-polar TMS groups can enhance the monomer's solubility in organic solvents, which are often used in controlled polymerization processes. This protection strategy allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which is often a challenge with unprotected itaconic acid derivatives nih.gov.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed for itaconate diesters, yielding polymers with predetermined molecular weights and block copolymers d-nb.infonih.gov. The use of a protected monomer like this compound is advantageous in these systems as it prevents the acidic protons from interfering with the catalyst complex or the chain transfer agent, thus preserving the "living" nature of the polymerization.

Table 1: Comparison of Polymerization Behavior of Unprotected vs. Protected Itaconic Acid

FeatureUnprotected Itaconic AcidThis compound (Projected)
Solubility Generally soluble in polar, protic solvents.Enhanced solubility in a wider range of organic solvents.
Compatibility with Controlled Polymerization Can be problematic due to acidic protons interfering with catalysts/initiators d-nb.infouni-freiburg.de.Compatible with a broader range of controlled polymerization techniques.
Side Reactions Prone to pH-dependent side reactions and changes in reactivity d-nb.infouni-freiburg.de.Reduced likelihood of side reactions associated with the carboxylic acid groups.
Monomer Reactivity Polymerization rate is highly pH-dependent d-nb.infouni-freiburg.de.Consistent reactivity under various polymerization conditions.

A key advantage of using this compound as a monomer is the ability to perform post-polymerization modification. Once the polymer backbone has been constructed with the desired molecular weight and architecture, the trimethylsilyl protecting groups can be readily removed through a process called desilylation. This process regenerates the carboxylic acid groups along the polymer chain, yielding a functionalized poly(itaconic acid).

Desilylation can be achieved under mild conditions, for instance, by treatment with a fluoride (B91410) ion source or under acidic or basic conditions nih.gov. This chemical transformation allows for the introduction of reactive functional groups that can be further modified. For example, the newly exposed carboxylic acid groups can be used to graft side chains, crosslink the polymer, or introduce bioactive molecules. This approach of post-polymerization modification is a powerful tool for creating complex polymeric structures that are not accessible through direct polymerization of functional monomers researchgate.net.

The resulting poly(itaconic acid) can then be utilized in a variety of applications where the carboxylic acid functionality is desired, such as in the development of pH-responsive materials, hydrogels, and biocompatible polymers nih.govmdpi.com.

Development of Advanced Polymeric Materials from this compound

The tailored polymers synthesized from this compound are foundational for the development of advanced materials with specific properties and applications.

Itaconic acid and its derivatives are increasingly being explored as sustainable alternatives to petroleum-based monomers in UV-curable resins for applications like coatings and additive manufacturing matec-conferences.orgnih.govnih.govresearchgate.netnih.gov. UV curing is an energy-efficient and environmentally friendly technology that utilizes ultraviolet light to rapidly polymerize a liquid resin into a solid material mdpi.comtheseus.fi.

Polymers derived from itaconates can be formulated into resins for additive manufacturing techniques such as stereolithography matec-conferences.orgnih.govnih.gov. The viscosity of these resins is a critical parameter for printability, and the structure of the itaconate monomer plays a significant role nih.gov. While high viscosity can be a challenge with some bio-based resins, the use of reactive diluents can improve processability nih.gov. The trimethylsilyl groups in this compound could potentially influence the viscosity and curing characteristics of the resin. Following UV-curing, a subsequent desilylation step could be employed to unmask the carboxylic acid groups, thereby altering the surface properties of the 3D printed object, for instance, to enhance hydrophilicity or to allow for further functionalization.

Polymers with pendant carboxylic acid groups are widely investigated for their use in controlled drug delivery systems. The carboxylic acid groups can interact with bioactive agents through hydrogen bonding or ionic interactions, allowing for the encapsulation and subsequent controlled release of the agent nih.govnih.gov.

By polymerizing this compound and then deprotecting the silyl (B83357) groups, a poly(itaconic acid) matrix can be created. This matrix can be designed to release an entrapped bioactive agent in response to specific stimuli, such as a change in pH. For example, in a neutral or basic environment, the carboxylic acid groups will be deprotonated, leading to electrostatic repulsion and swelling of the polymer matrix, which can facilitate the release of the entrapped agent. This pH-responsive behavior is particularly relevant for oral drug delivery systems, where the pH changes significantly throughout the gastrointestinal tract nih.gov. The synthesis of itaconate-based microparticles for the intracellular delivery of bioactive agents has also been demonstrated nih.gov.

Table 2: Potential Applications of Polymers Derived from this compound

Application AreaKey Polymer PropertyRole of this compound
UV-Curing and Additive Manufacturing Controlled network formation, tunable properties.Enables synthesis of well-defined prepolymers; post-curing modification via desilylation.
Controlled Release Systems pH-responsive swelling, interaction with bioactive agents.Provides a route to well-defined poly(itaconic acid) matrices for drug encapsulation.
Biocompatible Materials Non-toxic, biodegradable.The use of a bio-based monomer (itaconic acid) is a step towards more biocompatible materials nih.govmdpi.com.

Itaconic acid is a naturally occurring, bio-based monomer, which makes it an attractive building block for the synthesis of biocompatible and biodegradable polymers for biomedical applications nih.govmdpi.combohrium.com. The use of itaconic acid-based polymers in applications such as hydrogels for wound treatment and as materials for diapers has been explored, with studies indicating their non-toxic and biodegradable nature mdpi.comresearchgate.net.

The synthesis of polymers from this compound allows for the creation of high-purity materials with controlled structures, which is a critical requirement for biomedical applications. After polymerization and desilylation, the resulting poly(itaconic acid) can be further purified to remove any residual reagents, leading to a material with high biocompatibility. The inherent biodegradability of the polyester (B1180765) backbone of poly(itaconates) is another significant advantage in the design of transient medical devices and drug delivery vehicles mdpi.comrsc.org.

Bis Trimethylsilyl Itaconate in Advanced Organic Synthesis Strategies

Utilization as a Versatile Protecting Group for Itaconic Acid Functionalities

The primary role of converting itaconic acid to bis(trimethylsilyl)itaconate is to mask the reactive carboxylic acid functionalities. ddugu.ac.in Carboxylic acids are protected to prevent their acidic protons from interfering with base-catalyzed reactions and to block the carbonyl group from undergoing nucleophilic attack. ddugu.ac.in Silylation, the replacement of an active hydrogen with a silyl (B83357) group like trimethylsilyl (B98337) (TMS), is a common technique to increase the volatility and thermal stability of compounds for applications such as gas chromatography, but it also serves as an effective protection strategy in synthesis. nih.govresearchgate.net

The conversion of itaconic acid to this compound provides a straightforward method for the complete and selective protection of both its carboxylic acid groups. This transformation is typically achieved using common silylating reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). wordpress.comresearchgate.net The resulting TMS esters are significantly less acidic and nucleophilic than the parent carboxylic acids. ddugu.ac.in

This protection is crucial in multi-step syntheses where subsequent reactions require conditions incompatible with free carboxylic acids, such as reactions involving organometallic reagents, strong bases, or certain reducing agents. The TMS group effectively shields the carboxyl functionality, directing the reactivity to other sites within the molecule. Furthermore, silyl esters can protect carboxylic acids against reduction by hydroborating agents, enabling selective transformations on other unsaturated parts of a molecule. colostate.edu

In the synthesis of complex molecules containing multiple functional groups, an effective protecting group strategy is critical. bham.ac.uk Orthogonal protection, where one protecting group can be removed selectively in the presence of others, allows for the sequential manipulation of different reactive sites. bham.ac.ukjocpr.com Trimethylsilyl esters belong to a distinct orthogonal set, primarily due to their unique cleavage conditions.

While many common ester protecting groups (e.g., methyl, ethyl, benzyl) are removed by acid or base hydrolysis or hydrogenolysis, TMS esters are exceptionally labile to fluoride (B91410) ions or mild aqueous acidic and basic conditions. nih.govthieme-connect.de This lability provides a strategic advantage. For instance, a TMS ester can be selectively cleaved using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) without affecting more robust protecting groups such as benzyl ethers, tert-butyl esters, or Fmoc-protected amines. jocpr.comthieme-connect.de This orthogonality is essential for synthesizing complex, polyfunctional molecules where precise control over the reaction sequence is paramount. jocpr.com

Table 1: Comparison of Deprotection Conditions for Common Carboxyl Protecting Groups

Protecting Group Common Cleavage Reagents/Conditions Orthogonal To
Trimethylsilyl (TMS) Ester TBAF, HF; Mild H₃O⁺ or OH⁻ Benzyl, t-Butyl, Fmoc, Alloc
Methyl/Ethyl Ester Strong H₃O⁺ or OH⁻ (saponification) t-Butyl, Benzyl (under non-hydrolytic conditions)
t-Butyl (tBu) Ester Strong acid (e.g., TFA, HCl) Benzyl, Fmoc, TMS (under anhydrous acid)
Benzyl (Bn) Ester H₂/Pd-C (Hydrogenolysis) t-Butyl, Fmoc, TMS
Allyl (Alloc) Ester Pd(0) catalysts (e.g., Pd(PPh₃)₄) t-Butyl, Benzyl, Fmoc
9-Fluorenylmethyl (Fm) Ester Mild base (e.g., Piperidine) t-Butyl, Benzyl, Alloc

Precursor for the Synthesis of Novel Itaconate Derivatives and Analogues

Itaconic acid and its derivatives are recognized as important bio-based platform chemicals and have shown versatile biological activities. researchgate.netnih.gov Cell-permeable derivatives such as dimethyl itaconate and 4-octyl itaconate are of particular interest for their immunomodulatory functions. nih.govnih.gov this compound serves as an excellent and highly reactive precursor for the synthesis of these and other novel itaconate analogues under anhydrous conditions. The silylated intermediate can be converted to other esters via reaction with alcohols in the presence of a catalyst or transformed into amides using amines, significantly broadening the scope of accessible derivatives.

The use of silyl esters as stable synthetic equivalents of carboxylic acids has enabled their participation in highly stereoselective transformations. nih.gov While research on this compound itself is specific, the principles established with other silyl esters can be extended. For instance, the α-protons of the ester can be deprotonated to form a silyl ester enolate. This nucleophile can then react with various electrophiles, such as aldehydes or imines, in aldol or Mannich-type reactions, respectively. nih.gov

The steric bulk and electronic properties of the silyl group can influence the facial selectivity of the reaction, leading to high diastereoselectivity, especially when chiral auxiliaries or catalysts are employed. nih.gov This methodology opens a pathway for the synthesis of α-branched β-hydroxy or β-amino itaconate derivatives, which are complex molecular architectures with potential applications in medicinal chemistry.

Table 2: Potential Stereoselective Reactions Using Silyl Ester Enolates

Reaction Type Electrophile Potential Product
Aldol Reaction Aldehydes (R-CHO) β-Hydroxy acid derivatives
Mannich Reaction Imines (R-CH=NR') β-Amino acid derivatives
Michael Addition α,β-Unsaturated ketones γ-Keto acid derivatives
Alkylation Alkyl halides (R-X) α-Alkylated acid derivatives

While the primary function of the trimethylsilyl group in this context is protection, the silicon atom itself can potentially be a site for further derivatization, although this is a less explored area for silyl esters compared to silyl ethers. In principle, transformations involving the TMS group could include trans-silylation, where the TMS group is exchanged for a different, perhaps bulkier or more functionalized, silyl group under catalytic conditions.

In the broader field of organometallic chemistry, reactions involving the formal substitution of other groups by a trimethylsilyl group at a silyl ester have been observed, indicating the potential for novel reactivity. nih.gov Such derivatization could be used to fine-tune the stability and cleavage properties of the protecting group or to introduce new functionalities into the molecule via the silicon atom.

Reagent in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. The structure of this compound makes it a promising candidate for use in such sequences. It possesses two key reactive features: the protected dicarboxylate backbone and an electron-deficient alkene (a Michael acceptor).

This dual functionality allows it to potentially participate as a key building block in various MCRs. For example, it could act as a dienophile in a Diels-Alder reaction with a diene, with the resulting cycloadduct undergoing further transformations. Alternatively, it could be a Michael acceptor in a tandem reaction sequence. A hypothetical MCR could involve the conjugate addition of a nucleophile to the double bond of this compound, followed by the trapping of the resulting enolate with an electrophile, and a subsequent intramolecular cyclization upon deprotection of the silyl esters. The development of such MCRs would represent a significant advancement in the efficient construction of complex heterocyclic and carbocyclic systems from this versatile reagent.

Applications in Catalysis and Organometallic Chemistry involving Silyl Ligands

While direct applications of this compound in catalysis and organometallic chemistry are not extensively documented in dedicated studies, its structural features suggest significant potential. The presence of two silyl-protected carboxylate groups and a reactive double bond offers multiple coordination possibilities and the ability to influence the electronic and steric environment of a metal center. The behavior of the parent molecule, itaconic acid, and other silylated ligands in organometallic chemistry provides a strong basis for predicting the utility of this compound.

The trimethylsilyl groups are known to exert significant steric and electronic effects. researchgate.netescholarship.orgillinois.edu Sterically, the bulky trimethylsilyl groups can create a well-defined coordination sphere around a metal center, potentially influencing the selectivity of catalytic reactions by controlling the approach of substrates. escholarship.org Electronically, silyl groups are generally considered to be electron-donating, which can increase the electron density on the metal center. This enhanced electron density can, in turn, affect the metal's reactivity in processes such as oxidative addition and reductive elimination, which are fundamental steps in many catalytic cycles.

The coordination of this compound to a metal center can be envisioned through several modes, drawing parallels with the known coordination chemistry of itaconic acid and other carboxylates. redalyc.orgwikipedia.org These include monodentate, bidentate, and bridging coordination through the carboxylate oxygen atoms. The specific coordination mode would likely depend on the metal, its oxidation state, and the other ligands present in the coordination sphere.

For instance, studies on itaconic acid have shown its ability to form complexes with various transition metals, including copper(II), zinc(II), and samarium(III). redalyc.org In these complexes, the itaconate ligand coordinates through its carboxylate groups. It is plausible that this compound could form similar complexes, with the trimethylsilyl groups remaining intact on the periphery of the ligand.

The double bond in the itaconate backbone introduces another reactive site that could participate in organometallic transformations. This functionality could allow for the synthesis of unique organometallic structures or for the ligand to be involved directly in catalytic cycles beyond simply acting as a spectator ligand.

While specific research on this compound in catalysis is nascent, the foundational principles of organometallic chemistry and the known reactivity of related compounds suggest a promising area for future investigation. The interplay of the silyl groups' steric and electronic influence with the versatile coordination and reactivity of the itaconate backbone could lead to the development of novel catalysts with unique activities and selectivities.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDescriptionPotential Influence on Catalysis
Monodentate (κ¹) One carboxylate oxygen atom binds to the metal center.Provides a loosely bound ligand that can be easily displaced, potentially creating an open coordination site for substrate binding.
Bidentate Chelating (κ²) Both oxygen atoms of one carboxylate group bind to the same metal center.Forms a stable chelate ring, which can enhance the stability of the catalyst. The steric bulk of the trimethylsilyl group could influence enantioselectivity in asymmetric catalysis.
Bidentate Bridging Each oxygen atom of a carboxylate group binds to a different metal center.Can lead to the formation of polynuclear or polymeric metal complexes, which may exhibit unique catalytic properties or serve as heterogeneous catalyst precursors.
π-Coordination The double bond of the itaconate backbone coordinates to the metal center.Could facilitate reactions involving the activation of the double bond or influence the electronic properties of the metal center through π-backbonding.

Table 2: Predicted Effects of Trimethylsilyl Groups on Catalytic Properties

PropertyPredicted EffectRationale
Catalyst Stability IncreasedThe bulky trimethylsilyl groups can sterically protect the metal center from decomposition pathways such as bimolecular reactions.
Catalyst Solubility Increased in nonpolar solventsThe nonpolar nature of the trimethylsilyl groups enhances solubility in organic solvents commonly used in catalysis.
Catalytic Activity ModulatedThe electron-donating nature of the silyl groups can increase the electron density on the metal, potentially enhancing its reactivity in certain catalytic steps (e.g., oxidative addition).
Selectivity Potentially enhancedThe defined steric environment created by the bulky silyl groups can influence regio-, chemo-, and enantioselectivity by controlling substrate approach to the metal center.

Advanced Analytical Characterization of Bis Trimethylsilyl Itaconate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of bis(trimethylsilyl)itaconate. Analysis of ¹H, ¹³C, and ²⁹Si NMR spectra provides precise information on the chemical environment of each nucleus, while 2D NMR techniques reveal through-bond and through-space correlations, confirming the molecular framework.

The proton (¹H) NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The trimethylsilyl (B98337) (TMS) groups would produce a prominent singlet, integrating to 18 protons, at approximately 0.2-0.3 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to a carbonyl group are expected to appear as a singlet around 3.3 ppm. The two vinyl protons (=CH₂) are diastereotopic and would likely appear as two distinct signals, possibly singlets or narrow doublets due to small geminal coupling, in the region of 5.6 to 6.3 ppm.

The carbon-13 (¹³C) NMR spectrum provides information on the carbon backbone. The methyl carbons of the two TMS groups would be observed as a single sharp peak near 0 ppm. The methylene carbon (-CH₂-) is expected around 40 ppm. The sp² hybridized carbons of the vinyl group (=CH₂) and the quaternary carbon (=C<) would resonate in the 125-140 ppm region. The two carbonyl carbons (-COO-) of the ester groups would appear furthest downfield, typically in the range of 165-175 ppm.

Silicon-29 (²⁹Si) NMR spectroscopy is particularly useful for characterizing silylated compounds. For trimethylsilyl esters of carboxylic acids, the ²⁹Si chemical shifts are typically observed in the range of +22 to +34 ppm, with the exact shift influenced by the electronic nature of the carboxylic acid.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound.
NucleusAtom PositionPredicted Chemical Shift (ppm)Multiplicity
¹H-Si(CH₃)₃~0.25Singlet
-CH₂-~3.3Singlet
=CH~5.7Singlet
~6.3Singlet
¹³C-Si(CH₃)₃~0-
-CH₂-~40-
=C<~138-
=CH₂~128-
-COO-~168 & ~171-
²⁹Si-Si(CH₃)₃+22 to +34-

Two-dimensional (2D) NMR experiments are critical for confirming the assignment of signals from 1D spectra and establishing the connectivity of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signal at ~0.25 ppm to the TMS carbon at ~0 ppm, the methylene proton signal at ~3.3 ppm to its corresponding carbon at ~40 ppm, and the vinyl proton signals (~5.7 and ~6.3 ppm) to the vinyl carbon at ~128 ppm. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure. columbia.edu Key expected correlations for this compound would include:

Correlations from the methylene protons (-CH₂-) to the adjacent quaternary vinyl carbon (=C<) and the carbonyl carbon (-COO-).

Correlations from the vinyl protons (=CH₂) to the quaternary vinyl carbon (=C<) and the methylene carbon (-CH₂-).

Correlations from the TMS protons (-Si(CH₃)₃) to the silicon atom and, importantly, to their respective ester carbonyl carbons (-COO-), confirming the silylation sites.

COSY (Correlation Spectroscopy): While less informative for this specific molecule due to the prevalence of isolated spin systems, a COSY experiment would confirm the absence of proton-proton coupling between the methylene and vinyl groups.

Together, these 2D NMR techniques provide an unambiguous confirmation of the this compound structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis and Derivatization

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like itaconic acid, derivatization is necessary to increase volatility and thermal stability for GC analysis.

The conversion of itaconic acid to this compound is a common derivatization strategy for GC-MS analysis. This process, known as silylation, replaces the active acidic protons of the carboxyl groups with nonpolar trimethylsilyl (TMS) groups.

Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The reaction is typically carried out by heating the dry analyte with the reagent in a suitable solvent (e.g., pyridine (B92270), acetonitrile) at temperatures ranging from 60°C to 90°C for 15 to 60 minutes to ensure complete derivatization of both carboxylic acid groups. The optimization of time and temperature is crucial to achieve a high yield of the desired bis-silylated product and prevent incomplete derivatization, which would lead to poor chromatographic performance and inaccurate quantification.

The electron ionization (EI) mass spectrum of this compound (C₁₁H₂₂O₄Si₂) provides a characteristic fragmentation pattern that can be used for its identification. nist.govnist.gov The molecular ion ([M]⁺) peak at m/z 274 is often weak or absent.

The fragmentation is dominated by characteristic ions associated with the trimethylsilyl groups and the itaconate backbone. researchgate.net

m/z 73 [Si(CH₃)₃]⁺: This is typically the base peak in the spectrum and is a hallmark of TMS-derivatized compounds.

m/z 147 [(CH₃)₃Si-O=C=O]⁺: This fragment arises from the cleavage of a silylated carboxyl group and is highly characteristic of TMS esters.

[M-15]⁺ (m/z 259): Loss of a methyl group (-CH₃) from one of the TMS moieties results in a prominent ion.

[M-117]⁺ (m/z 157): This ion corresponds to the loss of a COOTMS radical.

The NIST Mass Spectrometry Data Center provides a reference spectrum for itaconic acid, 2TMS derivative, which confirms these fragmentation patterns and serves as a reliable standard for identification. nist.gov

Table 2: Major Mass Spectral Fragments for this compound. nist.gov
m/zProposed Fragment StructureSignificance
274[M]⁺Molecular Ion (often low abundance)
259[M - CH₃]⁺Loss of a methyl group
157[M - COOSi(CH₃)₃]⁺Loss of a trimethylsilyl carboxylate radical
147[(CH₃)₃Si-O=C=O]⁺Characteristic fragment of TMS esters
73[Si(CH₃)₃]⁺Base peak, characteristic of TMS groups

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The Infrared (IR) spectrum is expected to show strong absorption bands characteristic of the ester and vinyl groups.

C=O Stretching: A very strong and sharp absorption band is expected in the region of 1720-1735 cm⁻¹, corresponding to the carbonyl stretch of the α,β-unsaturated ester.

C=C Stretching: A medium intensity band around 1640 cm⁻¹ is characteristic of the carbon-carbon double bond stretching vibration.

C-O Stretching: Strong bands associated with the C-O single bond stretching of the ester groups would appear in the 1100-1300 cm⁻¹ region.

Si-C Vibrations: Characteristic absorptions for the Si-C bonds of the TMS groups are expected around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).

Raman spectroscopy , which is sensitive to changes in polarizability, provides complementary information.

The C=C double bond stretch at ~1640 cm⁻¹ is expected to be very strong in the Raman spectrum due to the high polarizability of this bond.

The symmetric C=O stretching vibration (~1720-1735 cm⁻¹) will also be Raman active.

Vibrations associated with the Si-C bonds of the TMS groups are also readily observed in Raman spectra.

The analysis of both IR and Raman spectra allows for a comprehensive characterization of the vibrational modes of the molecule, confirming the presence of all key functional groups.

Table 3: Key Vibrational Modes for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C=O Stretch (Ester)1720-1735StrongMedium-Strong
C=C Stretch (Vinyl)~1640MediumStrong
Si-CH₃ Symmetric Deformation~1250StrongMedium
C-O Stretch (Ester)1100-1300StrongWeak
Si-CH₃ Rocking~840StrongMedium

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, there is no publicly accessible, peer-reviewed crystallographic data for this compound. A thorough search of chemical databases and scientific literature did not yield any studies reporting the successful growth of single crystals of this compound suitable for X-ray diffraction analysis. Consequently, detailed information regarding its solid-state structure, such as the crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles in the crystalline state, remains undetermined.

The absence of X-ray crystallography data means that the precise three-dimensional arrangement of the molecules in the solid state has not been experimentally elucidated. While computational modeling could provide theoretical insights into the preferred conformations of the molecule, these would require experimental validation.

Further research efforts would be necessary to determine the appropriate crystallization conditions to obtain single crystals of this compound. Successful crystallographic analysis would provide invaluable information, offering a definitive structural characterization in the solid phase and allowing for a comparative analysis with its solution-state conformation and with the crystal structures of related silylated compounds.

Explorations in Biological and Immunometabolic Research with Bis Trimethylsilyl Itaconate Analogues

Design and Synthesis of Cell-Permeable Silylated Itaconate Derivatives

The synthesis of bis(trimethylsilyl)itaconate is not extensively detailed in the context of biological research but can be inferred from standard organic chemistry practices for the silylation of carboxylic acids. This process generally involves the reaction of itaconic acid with a trimethylsilylating agent. Common reagents for this purpose include N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and a catalyst. The trimethylsilyl (B98337) groups replace the acidic protons of the carboxylic acid moieties, yielding the bis(trimethylsilyl) ester. This derivatization is a common strategy to increase the volatility and thermal stability of compounds for analytical techniques like gas chromatography-mass spectrometry, and also to enhance their lipophilicity for improved cell membrane permeability in biological studies. The design of such silylated derivatives is based on the principle of creating a temporary, more lipophilic version of a polar molecule to facilitate its entry into cells.

Investigation of Cellular Uptake and Intracellular Fate

Once inside the cytoplasm, the silyl (B83357) ester bonds are susceptible to hydrolysis by ubiquitous intracellular esterases. This enzymatic cleavage would release two molecules of trimethylsilanol (B90980) and the parent compound, itaconic acid. The liberated itaconate is then expected to exert its biological effects within the cell. This mechanism of intracellular delivery is a common strategy for "prodrugs," where a biologically active molecule is chemically modified to improve its pharmacokinetic properties, such as absorption and distribution.

Modulation of Immunometabolic Pathways and Cellular Signaling

The immunometabolic and cellular signaling effects of this compound are attributed to the intracellular release of itaconate. Itaconate is a key immunoregulatory metabolite that modulates various cellular pathways, particularly in immune cells like macrophages.

Itaconate is a known inhibitor of the TCA cycle enzyme succinate (B1194679) dehydrogenase (SDH). By competitively inhibiting SDH, itaconate leads to the accumulation of succinate, a key inflammatory signal. This metabolic reprogramming is a central aspect of the inflammatory response in macrophages. The accumulation of succinate can have several downstream effects, including the stabilization of hypoxia-inducible factor-1α (HIF-1α), which in turn promotes the expression of pro-inflammatory genes.

Table 1: Impact of Itaconate on TCA Cycle Metabolites

Metabolite Effect of Itaconate Key Enzyme Targeted Consequence
Succinate Accumulation Succinate Dehydrogenase (SDH) Stabilization of HIF-1α, pro-inflammatory signaling
Fumarate Depletion Succinate Dehydrogenase (SDH) Altered downstream metabolic flux

Itaconate is an electrophilic molecule that can directly modify proteins through a process called alkylation. One of its key targets is the Kelch-like ECH-associated protein 1 (KEAP1) researchgate.netdundee.ac.uknih.govdundee.ac.uknih.gov. KEAP1 is a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.

By alkylating specific cysteine residues on KEAP1, itaconate disrupts the KEAP1-Nrf2 interaction. This prevents the ubiquitination and subsequent proteasomal degradation of Nrf2. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. This Nrf2 activation is a crucial component of itaconate's anti-inflammatory effects researchgate.netnih.govdundee.ac.uknih.gov.

Table 2: Key Cysteine Residues on KEAP1 Alkylated by Itaconate Derivatives

Protein Cysteine Residue(s) Consequence of Alkylation

Recent research has uncovered a role for itaconate in regulating lysosomal function through the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis nih.gov. Itaconate can directly alkylate TFEB at cysteine 212 nih.gov. This modification interferes with the mTORC1-dependent phosphorylation of TFEB at serine 211 and prevents the binding of 14-3-3 proteins, which normally sequester TFEB in the cytoplasm nih.gov.

This leads to the nuclear translocation of TFEB, where it promotes the expression of genes involved in lysosomal biogenesis and autophagy nih.gov. This itaconate-TFEB axis enhances the bactericidal capacity of macrophages nih.gov.

Itaconate and its cell-permeable derivatives have been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) nih.govoregonstate.edumdpi.comox.ac.uknih.gov. The mechanism of inhibition involves the direct alkylation of NLRP3 by itaconate, which prevents the assembly of the inflammasome complex oregonstate.eduox.ac.uknih.gov. By suppressing NLRP3 inflammasome activation, itaconate reduces the production of IL-1β and IL-18, thereby dampening the inflammatory response nih.govoregonstate.edumdpi.comox.ac.uknih.gov.

Table 3: Effect of Itaconate on Inflammasome Activation and Cytokine Production

Inflammasome Component / Cytokine Effect of Itaconate Mechanism
NLRP3 Inflammasome Inhibition Direct alkylation of NLRP3
IL-1β Reduced secretion Inhibition of NLRP3 inflammasome activation
IL-18 Reduced secretion Inhibition of NLRP3 inflammasome activation
IL-6 Reduced production General anti-inflammatory effects

Anti-Inflammatory and Antioxidative Effects

Research into the biological activities of itaconate analogues has revealed significant anti-inflammatory and antioxidative properties. These effects are primarily mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. nih.govnih.gov Itaconate and its derivatives function as crucial immunometabolites that can modulate immune responses and protect against oxidative stress. frontiersin.orgnih.gov

The mechanism of action involves the alkylation of Kelch-like ECH-associated protein 1 (KEAP1), which leads to the activation of Nrf2. nih.gov This, in turn, induces the expression of a suite of antioxidant and anti-inflammatory genes. nih.gov Furthermore, itaconate is known to inhibit the enzyme succinate dehydrogenase (SDH), which plays a role in both the Krebs cycle and inflammatory signaling. nih.govnih.gov By inhibiting SDH, itaconate can reduce the production of reactive oxygen species (ROS) and subsequently dampen the inflammatory response. nih.gov

Studies on itaconate derivatives have demonstrated their potential in various models of inflammatory diseases. nih.gov For instance, the administration of certain itaconate analogues has been shown to have protective effects in conditions such as sepsis, viral infections, and ischemia-reperfusion injury. nih.gov These compounds can limit the production of pro-inflammatory cytokines and modulate the type I interferon response, highlighting their role as potent regulators of inflammation. nih.gov The anti-inflammatory and antioxidative effects of itaconate and its derivatives underscore their therapeutic potential for a range of inflammatory conditions. nih.govnih.gov

Potential as Molecular Probes for Immunometabolic Research

Derivatives of itaconic acid, owing to their cell permeability and biological activity, serve as valuable molecular probes for investigating the intricate relationship between metabolism and immunity. These compounds allow researchers to dissect the roles of specific metabolic pathways in immune cell function. By using these analogues, scientists can mimic the effects of endogenous itaconate and explore its downstream signaling cascades in a controlled manner.

The use of itaconate derivatives has been instrumental in understanding how metabolic reprogramming in immune cells, such as macrophages, dictates their inflammatory or anti-inflammatory phenotype. frontiersin.org For example, these compounds have been used to study the impact of itaconate on metabolic pathways like glycolysis and the Krebs cycle, and how these alterations translate to changes in cytokine production and immune cell activation. nih.govnih.gov

Furthermore, the development of specialized probes, such as itaconate-alkyne (ITalk), has enabled the direct identification of protein targets of itaconate within living cells. This has led to the discovery of numerous proteins that are post-translationally modified by itaconate, thereby expanding our understanding of its regulatory functions in signal transduction, transcription, and cell death. The insights gained from using itaconate analogues as molecular probes are crucial for unraveling the complexities of immunometabolism and identifying new therapeutic targets for inflammatory and immune-mediated diseases.

Comparative Analysis with Other Itaconate Derivatives (e.g., Dimethyl Itaconate, 4-Octyl Itaconate)

While sharing a common itaconate backbone, various derivatives exhibit distinct physicochemical and biological properties. Dimethyl itaconate (DI) and 4-octyl itaconate (4-OI) are two of the most extensively studied cell-permeable analogues, and comparative analyses have revealed important differences in their mechanisms and effects.

One of the key distinguishing features is their electrophilicity and ability to induce a strong electrophilic stress response. Both DI and 4-OI are more electrophilic than itaconic acid itself and can readily modify protein cysteine residues via Michael addition. This property is central to their ability to activate the Nrf2 pathway. However, the degree and kinetics of this activation can differ between the derivatives.

Systematic comparisons have shown that while both DI and 4-OI can activate Nrf2, they may do so with different potencies and have varying effects on downstream gene expression. For instance, some studies suggest that 4-OI is a potent activator of Nrf2 in hepatocytes, leading to a reduction in oxidative stress.

From an immunological perspective, both DI and 4-OI have demonstrated immunosuppressive phenotypes. They can inhibit the induction of pro-inflammatory cytokines in macrophages. However, the extent of this inhibition and the specific cytokines affected can vary. It is also noteworthy that these derivatives are not converted into intracellular itaconate, indicating that their biological effects are direct and not a result of metabolic conversion to the parent compound.

The following table provides a comparative summary of the features of Dimethyl Itaconate and 4-Octyl Itaconate based on available research findings.

FeatureDimethyl Itaconate (DI)4-Octyl Itaconate (4-OI)
Cell Permeability HighHigh
Electrophilicity StrongStrong
Nrf2 Activation YesYes
Anti-inflammatory Effects Inhibition of pro-inflammatory cytokinesInhibition of pro-inflammatory cytokines
Intracellular Conversion to Itaconate NoNo

Q & A

Q. How can the synthesis of Bis(trimethylsilyl)itaconate be optimized for high-purity yields?

Methodological Answer:

  • Silylation Reaction Conditions : Use itaconic acid with excess trimethylsilyl chloride (TMSCl) in anhydrous tetrahydrofuran (THF) under inert atmosphere (N₂/Ar). Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. For higher purity, recrystallize in dry hexane at low temperatures (-20°C) .
  • Characterization : Validate purity using ¹H/¹³C NMR (δ ~0.1 ppm for TMS groups), FT-IR (C=O stretch ~1700 cm⁻¹), and GC-MS (molecular ion peak at m/z 276) .

Q. What advanced characterization techniques are critical for analyzing this compound’s structure?

Methodological Answer:

  • Solid-State NMR : Resolve conformational isomerism in crystalline phases (e.g., s-cis vs. s-trans ester groups).
  • X-ray Crystallography : Determine bond lengths (e.g., Si–O ≈ 1.63 Å) and dihedral angles to confirm steric effects of TMS groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₂₀O₄Si₂) with <2 ppm error .

Q. What factors influence the stability of this compound under varying experimental conditions?

Methodological Answer:

  • Moisture Sensitivity : Hydrolysis occurs rapidly in protic solvents (e.g., H₂O, MeOH), forming itaconic acid. Use anhydrous conditions and molecular sieves for storage .
  • Thermal Stability : Decomposition observed above 150°C via TGA; avoid prolonged heating during reactions .
  • Light Sensitivity : Store in amber vials at -20°C to prevent radical-mediated degradation .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other silylated esters in copolymerization?

Methodological Answer:

  • Electron-Withdrawing Effects : The TMS groups reduce electron density at the ester carbonyl, slowing radical polymerization vs. non-silylated analogs. Use azobisisobutyronitrile (AIBN) at 70°C for controlled initiation .
  • Steric Hindrance : Compare copolymerization kinetics with bulkier silyl esters (e.g., bis(hexafluoroisopropyl)itaconate) using ¹H NMR in situ monitoring. TMS derivatives exhibit 3× slower propagation rates due to steric shielding .

Q. What strategies resolve contradictions in catalytic activity data involving this compound?

Methodological Answer:

  • Triangulation of Analytical Data : Cross-validate NMR yields with quantitative ¹⁹F NMR (if fluorinated analogs are used) or HPLC-UV .
  • Control Experiments : Test for trace metal contamination (e.g., Fe³⁺) via ICP-MS, which may accelerate undesired side reactions .
  • Replicate Studies : Conduct triplicate reactions under identical conditions (temp, humidity) to assess reproducibility .

Q. How can computational modeling predict this compound’s behavior in novel applications?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps ~5.2 eV) to predict nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate diffusion coefficients in polymer matrices to optimize crosslinking density for biomedical hydrogels .
  • QSPR Models : Correlate logP values (~2.1) with membrane permeability for drug delivery applications .

Q. What methodologies assess this compound’s role in hybrid material synthesis?

Methodological Answer:

  • Sol-Gel Techniques : Co-condense with tetraethyl orthosilicate (TEOS) under acidic conditions to form Si–O–Si networks. Characterize porosity via BET analysis (surface area ~300 m²/g) .
  • In Situ FT-IR : Monitor ester hydrolysis rates during silica nanoparticle functionalization .
  • Mechanical Testing : Evaluate Young’s modulus (0.5–1.2 GPa) of hybrid films using nanoindentation .

Key Research Gaps and Recommendations

  • Unresolved Challenge : Conflicting reports on TMS group lability in acidic media require in operando XRD studies.
  • Future Directions : Explore photopolymerization under UV light (λ = 365 nm) for dental resin applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.